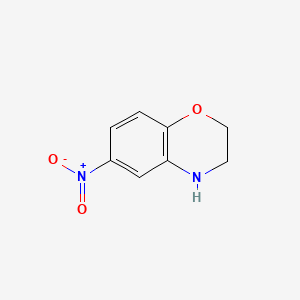

6-nitro-3,4-dihydro-2H-1,4-benzoxazine

Description

Properties

IUPAC Name |

6-nitro-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c11-10(12)6-1-2-8-7(5-6)9-3-4-13-8/h1-2,5,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAJZBARYACGSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427671 | |

| Record name | 6-nitro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28226-22-4 | |

| Record name | 6-Nitro-3,4-dihydro-2H-benzo[1,4]oxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28226-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-nitro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 28226-22-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS Number: 28226-22-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its synthesis, physicochemical properties, and potential biological significance, offering a valuable resource for researchers in the field.

Core Compound Data

This compound is a nitro-substituted derivative of the benzoxazine heterocyclic system. The presence of the nitro group is expected to significantly influence its chemical reactivity and biological activity.

| Property | Value | Source |

| CAS Number | 28226-22-4 | |

| Molecular Formula | C₈H₈N₂O₃ | |

| Molecular Weight | 180.16 g/mol | |

| Appearance | Orange Powder | |

| Melting Point | 113.5-122.5 °C | |

| Purity | ≥96.0% (GC) |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic approach can be inferred from established methods for analogous benzoxazine derivatives. A common and versatile method for benzoxazine synthesis is the Mannich-like condensation reaction.

A potential synthetic pathway could involve the reaction of 2-amino-5-nitrophenol with two equivalents of formaldehyde. This approach is based on the general synthesis of benzoxazines from phenols and primary amines.

A two-step synthesis for 3,4-dihydro-2H-1,4-benzoxazine derivatives has been described starting from commercially available benzoxazoles. This method involves the reduction of the benzoxazole followed by a ring closure reaction. While not specific to the 6-nitro derivative, this methodology could potentially be adapted.

Another relevant procedure describes the synthesis of nitro-based benzoxazine monomers via a two-pot Mannich reaction. This protocol involves the reaction of a phenylsemicarbazide, paraformaldehyde, and a nitrophenol.

Proposed General Experimental Protocol (Mannich-like Condensation):

To a solution of 2-amino-5-nitrophenol in a suitable solvent (e.g., 1,4-dioxane), an aqueous solution of formaldehyde (37%) is added dropwise at room temperature. The reaction mixture is then heated to reflux and stirred for a specified period. Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, such as solvent, temperature, and reaction time, for successful synthesis.

Potential Biological Significance and Signaling Pathways

The benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

While specific biological data for this compound is limited, studies on structurally related compounds provide insights into its potential activities. For instance, derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to possess anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway, a key regulator of cellular response to oxidative stress.

Furthermore, various 1,4-benzoxazin-2-one derivatives have demonstrated cytotoxic activity against cancer cell lines. The introduction of a nitro group, a well-known pharmacophore, into the benzoxazine skeleton could modulate these biological activities. Nitroaromatic compounds are known to be substrates for nitroreductase enzymes, which can lead to the formation of reactive species with cytotoxic effects, a strategy employed in the design of hypoxia-activated prodrugs for cancer therapy.

Potential Signaling Pathway Involvement:

Based on the activities of related compounds, this compound could potentially interact with pathways involved in inflammation and oxidative stress.

Figure 1. Potential modulation of the Nrf2-HO-1 signaling pathway by this compound.

Characterization Data

-

¹H NMR: Signals corresponding to the aromatic protons, the methylene protons of the oxazine ring (-O-CH₂- and -N-CH₂-), and the N-H proton. The positions of the aromatic protons will be influenced by the electron-withdrawing nitro group.

-

¹³C NMR: Res

In-Depth Technical Guide: Physicochemical Properties of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in synthetic chemistry and as a potential building block in drug discovery. This document outlines its key physical and chemical characteristics, detailed experimental protocols for their determination, and logical workflows for its synthesis and characterization.

Core Physicochemical Data

The known physicochemical properties of this compound are summarized below. These values are compiled from various chemical suppliers and predictive databases.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂O₃ | [1] |

| Molecular Weight | 180.16 g/mol | [2] |

| CAS Number | 28226-22-4 | [1] |

| Appearance | Orange solid/powder | [1] |

| Melting Point | 113.5–122.5 °C | [1] |

| 117–119 °C | [2] | |

| Boiling Point | 337.1 ± 42.0 °C (Predicted) | [2] |

| Density | 1.332 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 2.67 ± 0.20 (Predicted) | [2] |

| Purity | ≥95% - ≥97% | [1][3] |

Synthesis and Characterization Workflow

The synthesis of nitro-substituted benzoxazines typically follows a multi-step process, beginning with the formation of the benzoxazine ring, followed by nitration. The subsequent characterization is crucial to confirm the structure and purity of the final compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and determination of key physicochemical properties.

Synthesis of this compound

The synthesis of nitro-based benzoxazines can be achieved via a two-step Mannich reaction.[4]

Objective: To synthesize this compound from a suitable phenolic precursor and primary amine.

Materials:

-

p-Nitrophenol

-

Ethanolamine

-

Paraformaldehyde

-

1,4-Dioxane (solvent)

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Round bottom flask (500 mL)

-

Standard glassware for extraction and purification

Procedure:

-

A mixture of the phenolic precursor (e.g., p-nitrophenol) and the primary amine (e.g., phenylsemicarbazide in the reference, adaptable for others) is placed in a three-necked round bottom flask equipped with a magnetic stirrer and reflux condenser.[4]

-

1,4-Dioxane is added as a solvent.[4]

-

The mixture is stirred and heated (e.g., to 100°C) for approximately 30 minutes to ensure dissolution and initial reaction.[4]

-

Paraformaldehyde is then added to the mixture.

-

The reaction temperature is increased (e.g., to 130°C) and maintained for a specified duration (e.g., 40 minutes) to facilitate the ring-closure reaction.[4]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is isolated, potentially through solvent evaporation or precipitation.

-

Purification is performed using standard techniques such as recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography to yield the pure nitro-benzoxazine compound.

Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.[5]

Objective: To accurately determine the melting point range of the synthesized compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5]

-

Capillary tubes (sealed at one end)[6]

-

Thermometer (calibrated)

-

Spatula

Procedure:

-

Ensure the compound is finely powdered and completely dry.

-

Pack a small amount of the compound into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[7]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to obtain an approximate melting point.

-

Allow the apparatus to cool, then prepare a new sample.

-

Heat the new sample again, but slowly (1-2°C per minute) as the temperature approaches the approximate melting point.[5]

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has completely melted (T2).[7]

-

The melting point is reported as the range T1–T2.

Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is used to assess purity and confirm the molecular weight of the compound. For nitroaromatic compounds, derivatization may be employed to improve volatility and thermal stability.[8]

Objective: To confirm the identity and purity of this compound.

Procedure:

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Derivatization (if necessary): For certain nitroaromatic compounds, derivatization with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine can be performed. The reaction is typically carried out at 70°C for 1 hour.[8] This step is particularly useful if the compound contains active hydrogen atoms (like the N-H in the benzoxazine ring) that can affect chromatographic performance.

-

GC Separation: A small volume of the solution is injected into the GC system. The sample is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and affinity for the stationary phase.

-

MS Detection: As components elute from the GC column, they enter the mass spectrometer. They are ionized, typically using Electron Ionization (EI) or Chemical Ionization (CI).[8]

-

Analysis: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum. The molecular ion peak ([M]⁺) should correspond to the molecular weight of the compound (180.16). The fragmentation pattern provides structural information, and the purity can be estimated from the relative area of the main peak in the chromatogram.

Determination of Solubility

Solubility is determined by observing the dissolution of a solute in a given solvent. This property is crucial for applications in drug formulation and reaction chemistry.

Objective: To qualitatively determine the solubility of the compound in various solvents.

Materials:

Procedure:

-

Place approximately 25 mg of the compound into a small test tube.[9]

-

Add 0.75 mL of the selected solvent in small portions.[9]

-

After each addition, shake or vortex the tube vigorously for at least 60 seconds.[11]

-

Observe the mixture. The compound is considered "soluble" if it dissolves completely, leaving no visible solid particles. It is "insoluble" if it remains undissolved.[11]

-

Test the solubility in water first. If insoluble, proceed to test in 5% HCl and 5% NaOH to assess for basic or acidic functional groups.[10] Solubility in NaOH would suggest the presence of an acidic proton (unlikely to be the primary characteristic given the predicted pKa), while solubility in HCl would indicate a basic nitrogen atom.

-

Test solubility in organic solvents like ethanol and hexane to understand its polarity.

Determination of pKa

The pKa can be determined experimentally using methods like UV-Vis spectrophotometry, which is well-suited for compounds with a chromophore, such as nitroaromatics.[12][13]

Objective: To experimentally determine the acid dissociation constant (pKa) of the compound.

Apparatus:

-

UV-Vis Spectrophotometer

-

pH meter

-

Buffer solutions of varying pH

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., an acetonitrile-water mixture).[13]

-

Prepare a series of buffer solutions covering a pH range around the predicted pKa (e.g., pH 1.5 to 4.5).

-

Add a small, constant aliquot of the stock solution to each buffer, creating a series of solutions with identical compound concentration but different pH values.

-

Measure the UV-Vis absorbance spectrum for each solution across a relevant wavelength range to identify the wavelength of maximum absorbance change between the protonated and deprotonated forms. For nitrophenols, this is often around 410 nm.[12]

-

Record the absorbance of each solution at this specific wavelength.

-

Plot the measured absorbance against the measured pH of each solution.

-

The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, where the concentrations of the protonated and deprotonated species are equal.[12] This can be determined by fitting the data to the Henderson-Hasselbalch equation.

References

- 1. H33900.MD [thermofisher.com]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. chem.ws [chem.ws]

- 12. chemistry.beloit.edu [chemistry.beloit.edu]

- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

An In-depth Technical Guide to 6-nitro-3,4-dihydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Properties

The molecular structure of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine is characterized by a fused benzene and morpholine ring system, with a nitro group substituted at the 6th position of the aromatic ring.

Table 1: Molecular Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂O₃ | [1][2][3][4] |

| Molecular Weight | 180.16 g/mol | [1][3] |

| CAS Number | 28226-22-4 | [1][3] |

| SMILES String | --INVALID-LINK--([O-])c1cc2c(cc1)OCCN2 | [2] |

| InChI Key | GZAJZBARYACGSO-UHFFFAOYSA-N | [2] |

| Melting Point | 117-119 °C | [1][5] |

| Density (Predicted) | 1.332 ± 0.06 g/cm³ | [1][5] |

| Appearance | Orange Powder | [2] |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature. However, general synthetic routes for 3,4-dihydro-2H-1,4-benzoxazines can be adapted. A plausible approach involves the reaction of a 2-aminophenol derivative with a suitable two-carbon electrophile.

One potential synthetic pathway is outlined below. This is a generalized procedure and would require optimization for this specific compound.

Experimental Protocol: General Synthesis of 3,4-dihydro-2H-1,4-benzoxazines

This protocol is adapted from general methods for benzoxazine synthesis and would need to be specifically tailored for the 6-nitro derivative.[3][6]

Materials:

-

2-Amino-5-nitrophenol

-

1,2-Dibromoethane

-

Potassium Carbonate

-

Acetone

-

Water

-

Ethyl acetate

-

Magnesium sulfate

-

Brine

Procedure:

-

To a solution of 2-amino-5-nitrophenol in acetone, add 1,2-dibromoethane.

-

Add an aqueous solution of potassium carbonate to the mixture.

-

Reflux the resulting mixture for an extended period (e.g., 3 days), monitoring the reaction progress by thin-layer chromatography (TLC).[6]

-

After the reaction is complete, remove the acetone under reduced pressure.[6]

-

Pour the residue into water and extract the product with ethyl acetate.[6]

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.[6]

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure this compound.

Logical Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.5 ppm) showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.Two methylene (-CH₂-) group signals in the aliphatic region, likely appearing as triplets (approx. 3.0-4.5 ppm).A broad singlet for the N-H proton. |

| ¹³C NMR | Signals for aromatic carbons, with those deshielded by the nitro group appearing at higher chemical shifts.Signals for the two aliphatic carbons of the morpholine ring. |

| FTIR (cm⁻¹) | Characteristic N-O stretching bands for the nitro group (approx. 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).C-O-C stretching vibrations of the ether linkage.N-H stretching and bending vibrations.Aromatic C-H and C=C stretching bands. |

| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight (180.16 g/mol ).Fragmentation patterns characteristic of the loss of the nitro group and cleavage of the morpholine ring. |

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published data specifically detailing the biological activity of this compound. The general classes of benzoxazine and nitro-containing compounds, however, are known to possess a wide range of pharmacological properties.

General Biological Activities of Benzoxazines

Benzoxazine derivatives have been investigated for various biological activities, including:

-

Anticancer Activity: Certain benzoxazinone derivatives have been shown to inhibit the proliferation of various cancer cell lines and downregulate the expression of oncogenes like c-Myc.[1] Some derivatives induce apoptosis and DNA damage in cancer cells.[2]

-

Antimicrobial Activity: Various substituted benzoxazines have demonstrated activity against a range of bacteria and fungi.[7][8][9][10]

-

Anti-inflammatory Activity: Some benzoxazinone derivatives have shown significant anti-inflammatory effects.[10]

General Biological Activities of Nitro-Aromatic Compounds

The nitro group is a well-known pharmacophore and is present in several clinically used drugs. Nitro-aromatic compounds have been reported to exhibit:

-

Antimicrobial Properties: Many nitro-aromatic compounds are used as antibiotics and antiparasitic agents.

-

Anticancer Properties: Some nitro compounds have been investigated for their potential as anticancer drugs.

Hypothetical Signaling Pathway Involvement:

Given the known activities of related compounds, it is plausible that this compound could interact with various cellular signaling pathways. For instance, if it possesses anticancer activity, it might modulate pathways involved in cell cycle regulation, apoptosis, or cell proliferation.

The diagram below illustrates a generalized and hypothetical signaling pathway that is often implicated in cancer and could be a starting point for investigating the mechanism of action of novel anticancer agents.

References

- 1. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. phytojournal.com [phytojournal.com]

- 10. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 6-nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS No: 28226-22-4; Molecular Formula: C₈H₈N₂O₃; Molecular Weight: 180.16 g/mol ). Due to the limited availability of directly published experimental spectra, this document combines predicted data based on established spectroscopic principles with data from structurally analogous compounds to offer a valuable resource for the identification and characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | m | 2H | Aromatic protons (H-5, H-7) |

| ~6.8-7.0 | d | 1H | Aromatic proton (H-8) |

| ~4.5 | t | 2H | O-CH₂ (H-2) |

| ~3.5 | t | 2H | N-CH₂ (H-3) |

| ~4.0 | br s | 1H | N-H |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-NO₂ (C-6) |

| ~142 | C-O (C-8a) |

| ~138 | C-N (C-4a) |

| ~120 | Aromatic CH (C-5) |

| ~118 | Aromatic CH (C-7) |

| ~115 | Aromatic CH (C-8) |

| ~65 | O-CH₂ (C-2) |

| ~43 | N-CH₂ (C-3) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Sharp | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1590, ~1480 | Strong | Aromatic C=C Stretch |

| ~1520, ~1340 | Strong | N-O Asymmetric & Symmetric Stretch (NO₂) |

| ~1250 | Strong | Aryl-O-C Asymmetric Stretch |

| ~1050 | Medium | Aryl-O-C Symmetric Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 180 | [M]⁺ (Molecular Ion) |

| 150 | [M - NO]⁺ |

| 134 | [M - NO₂]⁺ |

| 121 | [M - C₂H₄O]⁺ |

| 106 | [M - NO₂ - CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using the KBr pellet method. A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded over the range of 4000-400 cm⁻¹ using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectra can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI-MS, a small amount of the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). For ESI-MS, the sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and infused into the ESI source. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the spectral data and the structural information derived.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Caption: Relationship between different spectroscopic techniques and the structural information they provide.

An In-depth Technical Guide to the Physicochemical Properties of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine

This technical guide provides a comprehensive overview of the melting and boiling points of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine, complete with detailed experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

The known melting and boiling points for this compound are summarized in the table below. It is important to note that the boiling point is a predicted value.

| Property | Value | Source |

| Melting Point | 117-119 °C | ChemBK[1] |

| Melting Point | 113.5-122.5 °C (clear melt) | Thermo Fisher Scientific[2] |

| Boiling Point | 337.1 ± 42.0 °C (Predicted) | ChemBK[1] |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for the characterization and purity assessment of chemical compounds. The following are detailed standard procedures for these measurements.

Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[4]

-

Glass capillary tubes (one end sealed)[5]

-

Thermometer

-

Mortar and pestle (optional, for pulverizing the sample)

-

Sample of this compound

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar.[5]

-

Loading the Capillary Tube: Press the open end of the capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[4][5]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[5]

-

Heating:

-

For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.

-

For a more accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature about 15-20 °C below the expected melting point.[5]

-

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the sample. A pure substance typically has a sharp melting range of 1-2°C.[4]

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[6]

Apparatus:

-

Thiele tube[6]

-

Small test tube (e.g., Durham tube)[6]

-

Capillary tube (one end sealed)

-

Thermometer

-

Rubber band or thread to attach the test tube to the thermometer[7]

-

Heating source (e.g., Bunsen burner or hot plate)[7]

-

Mineral oil or other suitable heating bath liquid[7]

-

Sample of the liquid to be tested

Procedure:

-

Sample Preparation: Fill the small test tube to about half-full with the liquid sample.[6]

-

Capillary Inversion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[6][7]

-

Assembly: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[6][7]

-

Heating: Immerse the assembly in the Thiele tube containing mineral oil, ensuring the heat is applied to the side arm of the tube. The convection currents in the oil will ensure uniform heating.[7]

-

Observation: Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[7]

-

Recording the Boiling Point: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.[7]

Synthesis Workflow

The synthesis of nitro-based benzoxazine monomers, such as this compound, typically involves a Mannich-type condensation reaction. The following diagram illustrates a general experimental workflow for the synthesis of a nitro-based benzoxazine monomer.

References

- 1. chembk.com [chembk.com]

- 2. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. westlab.com [westlab.com]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

Solubility Profile of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a comprehensive experimental protocol for determining its solubility in various solvents. Furthermore, a qualitative solubility profile is presented based on general principles of chemical interactions. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₈H₈N₂O₃ and a molecular weight of 180.16 g/mol . Its structure, featuring a nitro group and a benzoxazine core, suggests a moderate to low polarity. The presence of the nitro group, a strong electron-withdrawing group, influences the molecule's electronic distribution and potential for intermolecular interactions.

Solubility Data

| Solvent | Solvent Type | Expected Qualitative Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble to Insoluble | The presence of the polar nitro and ether groups may allow for some interaction with water, but the aromatic ring and hydrocarbon backbone limit overall aqueous solubility. |

| Methanol | Polar Protic | Moderately Soluble | As a polar protic solvent, methanol is expected to be a better solvent than water due to its lower polarity and ability to engage in hydrogen bonding. |

| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should allow for moderate solubility. |

| Acetone | Polar Aprotic | Soluble | The polar aprotic nature of acetone makes it a good candidate for dissolving moderately polar organic compounds. |

| Dichloromethane (DCM) | Nonpolar | Soluble | The overall nonpolar character of DCM should facilitate the dissolution of the benzoxazine derivative. |

| Ethyl Acetate | Moderately Polar | Soluble | Ethyl acetate's moderate polarity is likely to be compatible with the solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that is expected to readily dissolve the compound. |

| Hexane | Nonpolar | Sparingly Soluble to Insoluble | The significant difference in polarity between the nonpolar hexane and the moderately polar solute suggests poor solubility. |

| Toluene | Nonpolar | Moderately Soluble | The aromatic nature of toluene may allow for some pi-pi stacking interactions with the benzene ring of the solute, leading to moderate solubility. |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely used shake-flask method, which is considered the gold standard for thermodynamic solubility measurements.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials.

-

Add a known volume (e.g., 1 mL) of each selected solvent to the respective vials. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

-

Shake the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To further separate the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the saturated solution by comparing its analytical response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Report the temperature at which the solubility was determined.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the scientific literature detailing the signaling pathways directly modulated by this compound. However, compounds containing the benzoxazine core have been investigated for a variety of biological activities. The presence of the nitro group, a common pharmacophore, suggests that this compound could be explored for various therapeutic applications. Further research is required to elucidate its specific biological targets and mechanisms of action.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound. While specific quantitative data is currently lacking, the provided qualitative assessment and detailed experimental protocol offer a solid starting point for researchers. The elucidation of its precise solubility in a range of pharmaceutically and industrially relevant solvents is crucial for its future development and application. It is recommended that the experimental protocol outlined herein be followed to generate reliable and reproducible solubility data.

Potential Biological Activity of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide

Disclaimer: Direct biological activity data for 6-nitro-3,4-dihydro-2H-1,4-benzoxazine is limited in publicly available scientific literature. This guide therefore focuses on the closely related and well-studied class of nitro-substituted benzoxazinones, specifically 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones , to provide insights into the potential bioactivity of the target compound. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

Benzoxazine scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The introduction of a nitro group can significantly modulate the electronic properties of the molecule, often enhancing its biological efficacy. This technical guide summarizes the available data on the synthesis, potential anticancer activity, and associated methodologies for a representative class of nitro-substituted benzoxazinones.

Synthesis of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones

A general and efficient method for the synthesis of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones involves the condensation of 4-nitroanthranilic acid with various benzoyl chlorides in the presence of a base, such as pyridine. This reaction proceeds in good yields and allows for the introduction of a variety of substituents on the 2-aryl ring, enabling the exploration of structure-activity relationships.[1][2][3]

Experimental Workflow for Synthesis

Potential Anticancer Activity

Several derivatives of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one have been evaluated for their in vitro anticancer activity against human cervical cancer (HeLa) cell lines. The results indicate that these compounds can significantly inhibit the proliferation of cancer cells and induce apoptosis.[1][2][3]

Quantitative Data on Anticancer Activity

The cytotoxic and pro-apoptotic potential of a series of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones against HeLa cells are summarized below. The data is presented as the percentage of viable cells after treatment and the apoptotic index determined by Hoechst staining.[1][2][3]

| Compound ID | 2-Aryl Substituent | % Cell Viability (HeLa) | Apoptotic Index (%) |

| 3a | 4-Methylphenyl | 35.21 ± 0.12 | 75.61 ± 0.11 |

| 3c | 4-Methoxyphenyl | 28.54 ± 0.09 | 72.13 ± 0.08 |

| 3d | 4-Bromophenyl | 55.18 ± 0.15 | 61.45 ± 0.13 |

| 3h | 1-Naphthyl | 48.76 ± 0.13 | 68.33 ± 0.10 |

| 3k | 4-Hydroxyphenyl | 44.67 ± 0.11 | 52.86 ± 0.09 |

| Doxorubicin | (Standard Drug) | 19.98 ± 0.07 | - |

Data represents mean ± SD from triplicate experiments.

Experimental Protocols

Synthesis of 7-nitro-2-(4-methylphenyl)-4H-benzo[d][1][2]oxazin-4-one (Compound 3a)

To a solution of 4-nitroanthranilic acid (1.0 g, 5.49 mmol) in pyridine (20 mL), 4-methylbenzoyl chloride (1.70 g, 10.98 mmol) was added dropwise at 0 °C. The reaction mixture was then stirred at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the mixture was poured into ice-cold water (100 mL) and the resulting precipitate was filtered, washed with water, and dried. The crude product was purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure compound.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: HeLa cells were seeded in 96-well plates at a density of 1 x 104 cells/well in 200 µL of complete culture medium and incubated overnight.[1]

-

Compound Treatment: The synthesized compounds, dissolved in DMSO, were added to the wells at a final concentration of 250 µg/mL. Doxorubicin was used as a positive control. The plates were incubated for 6 hours.[1]

-

Incubation: The medium containing the compounds was replaced with fresh complete medium, and the cells were incubated for an additional 24 to 48 hours.[1]

-

MTT Addition: 50 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for another 4 hours.[1]

-

Formazan Solubilization: The medium was removed, and 200 µL of DMSO was added to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.

Apoptosis Detection (Hoechst Staining)

-

Cell Culture and Treatment: HeLa cells were cultured on coverslips in 6-well plates and treated with the test compounds as described for the MTT assay.

-

Fixation and Staining: After the incubation period, the cells were washed with PBS and fixed with 4% paraformaldehyde for 20 minutes. The fixed cells were then washed with PBS and stained with Hoechst 33258 solution (1 µg/mL) for 15 minutes in the dark.

-

Microscopy: The coverslips were mounted on glass slides, and the cells were observed under a fluorescence microscope. Apoptotic cells were identified by condensed and fragmented nuclei.

-

Apoptotic Index Calculation: The apoptotic index was calculated as the percentage of apoptotic cells relative to the total number of cells in multiple fields.

Potential Signaling Pathways

While the precise signaling pathways for 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones have not been fully elucidated, their ability to induce apoptosis suggests the involvement of key apoptotic signaling cascades. Based on the known mechanisms of other anticancer agents and related benzoxazine derivatives, a hypothetical signaling pathway can be proposed. This may involve the activation of intrinsic and/or extrinsic apoptotic pathways, potentially mediated by the generation of reactive oxygen species (ROS) and the modulation of key signaling proteins.

Hypothetical Apoptosis Induction Pathway

Conclusion

While specific biological data for this compound remains to be elucidated, the study of structurally related 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones provides a strong indication of its potential as a biologically active scaffold. The significant anticancer and pro-apoptotic effects observed for these derivatives warrant further investigation into the broader class of nitro-substituted benzoxazines. The experimental protocols and data presented in this guide offer a foundational framework for researchers interested in exploring the therapeutic potential of these compounds. Future studies should focus on the direct synthesis and biological evaluation of this compound to confirm its specific activities and elucidate its precise mechanisms of action.

References

- 1. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-nitro-3,4-dihydro-2H-1,4-benzoxazine: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine, a nitro-substituted derivative of the benzoxazine heterocyclic system. While the specific historical moment of its initial synthesis remains undocumented in readily available literature, this document traces the broader history of benzoxazine chemistry, from its advent to the development of synthetic routes for nitro-functionalized analogues. This guide furnishes detailed experimental protocols derived from key patents, presents relevant physicochemical data in a structured format, and includes a visualization of a generalized synthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Benzoxazine Family

Benzoxazines are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to an oxazine ring. The first synthesis of a benzoxazine compound was reported by Holly and Cope in 1944, marking the beginning of extensive research into this versatile scaffold.[1] These compounds and their resulting polymers, polybenzoxazines, have garnered significant interest due to their wide range of applications, including as high-performance thermosetting resins, in electronic packaging, and as scaffolds in medicinal chemistry.

The introduction of a nitro group onto the benzoxazine core, as in this compound, significantly modifies the electronic properties of the molecule, opening avenues for further chemical transformations and influencing its potential biological activity.

Historical Context and Discovery

A definitive record detailing the first synthesis or "discovery" of this compound is not prominently available in the scientific literature. Its history is therefore best understood within the broader context of the development of synthetic methodologies for benzoxazines and their derivatives.

Following the initial work by Holly and Cope, numerous synthetic methods for benzoxazines have been developed, with the Mannich condensation of a phenol, a primary amine, and formaldehyde being a common and versatile approach. The exploration of substituted benzoxazines, including those with electron-withdrawing groups like the nitro group, likely emerged from the desire to modulate the properties of these compounds for various applications.

Patents from the late 1980s and 1990s describe the synthesis of a variety of nitro-substituted benzoxazine derivatives, indicating that by this period, the synthesis of such compounds was well-established. For instance, a 1988 patent details the synthesis of 7-fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one, a structurally related compound.[2] A subsequent patent from 1995 describes the synthesis of 4-amino-3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazine.[3] These documents provide valuable insights into the established synthetic chemistry of nitrobenzoxazines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 28226-22-4 | [4] |

| Molecular Formula | C₈H₈N₂O₃ | [4] |

| Molecular Weight | 180.16 g/mol | [4] |

| Appearance | Orange Powder | Thermo Fisher Scientific |

| Melting Point | 113.5-122.5 °C | Thermo Fisher Scientific |

| Purity | ≥95% to 97% | [4][5] |

Experimental Protocols for Synthesis

While a specific protocol for the title compound is not detailed in the available historical literature, the following sections provide detailed methodologies for the synthesis of structurally similar nitro-substituted benzoxazines, which can be adapted by skilled chemists.

General Synthesis of Nitro-Substituted Benzoxazinones

A general method for the synthesis of a nitro-substituted benzoxazinone is described in U.S. Patent 4,792,605. This procedure involves the nitration of a benzoxazinone precursor.[2]

Protocol:

-

A solution of 7-fluoro-2H-1,4-benzoxazin-3(4H)-one (2.0 g) in 80% aqueous sulfuric acid (30 ml) is cooled to 0° to 5° C.[2]

-

To this cooled solution, 60% nitric acid (1.6 g) is gradually added while maintaining the temperature between 0° and 5° C.[2]

-

The resulting mixture is stirred at the same temperature for 30 minutes.[2]

-

The reaction mixture is then poured onto ice water, leading to the precipitation of the product.[2]

-

The precipitated crystals are collected by filtration, washed with water, and dried to yield 7-fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one (2.1 g) as pale brown crystals.[2]

Synthesis of a 6-Nitro-2H-1,4-benzoxazine Derivative

U.S. Patent 5,420,126 provides a method for the synthesis of a more complex 6-nitro-2H-1,4-benzoxazine derivative, which involves the modification of a pre-existing 6-nitro-benzoxazine.[3]

Protocol:

-

Dissolve 0.35 g of 4-amino-3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazine in 4 ml of methylene chloride and cool the solution in an ice bath.[3]

-

Add 0.16 g of triethylamine to the solution.[3]

-

Slowly add a solution of 0.18 ml of 4-chlorobutyryl chloride in 1.4 ml of methylene chloride dropwise.[3]

-

After stirring for 30 minutes, dilute the reaction mixture with water and extract with chloroform.[3]

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the product.[3]

Visualizing the Synthetic Pathway

The following diagram illustrates a generalized synthetic workflow for obtaining a nitro-substituted benzoxazine, based on the common synthetic strategies.

Caption: Generalized workflow for the synthesis of this compound.

Conclusion

This compound represents an important, functionalized member of the broader benzoxazine family. While its specific discovery is not well-documented, its existence is a logical outcome of the extensive research into the synthesis and modification of benzoxazine scaffolds. The synthetic protocols outlined in this guide, derived from key patents in the field, provide a solid foundation for researchers to produce this and related compounds. The continued exploration of such nitro-substituted benzoxazines may lead to new discoveries in materials science and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. US4792605A - 1,4-benzoxazin-3-one-6-(amino or nitro) intermediates - Google Patents [patents.google.com]

- 3. US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Theoretical Framework for 6-nitro-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide

Abstract: This technical guide provides a comprehensive theoretical and experimental framework for the study of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine. Due to the limited availability of direct experimental and theoretical studies on this specific molecule, this document outlines a robust, proposed research plan based on established methodologies for analogous nitroaromatic and benzoxazine compounds. It includes detailed, hypothetical protocols for computational analysis, chemical synthesis, and characterization. Furthermore, this guide presents predicted quantitative data derived from these proposed theoretical models and visualizes key workflows and a potential biological pathway using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the properties and potential applications of this compound.

Introduction

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif integral to numerous biologically active molecules and advanced materials.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, making them compelling targets for drug discovery and development.[2][3] The introduction of a nitro group at the 6-position is anticipated to significantly modulate the electronic properties, reactivity, and biological interactions of the parent benzoxazine ring. Nitroaromatic compounds are known for their unique biological activities, which are often initiated by the enzymatic reduction of the nitro group, leading to reactive intermediates capable of interacting with cellular macromolecules.[4][5]

This guide bridges the current information gap by presenting a complete, albeit predictive, theoretical and experimental overview of this compound.

Theoretical Studies: A Proposed Computational Protocol

To elucidate the structural, electronic, and spectroscopic properties of this compound, a computational study employing Density Functional Theory (DFT) is proposed. DFT has proven to be a reliable method for predicting the properties of nitroaromatic and heterocyclic compounds.[6]

Computational Methodology

All calculations would be performed using a standard quantum chemistry software package like Gaussian. The geometry of the molecule would be optimized without symmetry constraints using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.[7] This level of theory provides a good balance between accuracy and computational cost for organic molecules containing nitro groups. Frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Predicted Molecular Properties

Based on the proposed DFT calculations, a range of molecular properties can be predicted. The following tables summarize the expected quantitative data for this compound.

Table 1: Predicted Geometrical Parameters (Optimized Structure)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-NO₂ | ~1.48 |

| N-O (in NO₂) | ~1.23 |

| C-O (in oxazine ring) | ~1.37 |

| C-N (in oxazine ring) | ~1.40 |

| Bond Angles (°) ** | |

| O-N-O (in NO₂) | ~124.5 |

| C-C-N (at NO₂ group) | ~119.0 |

| Dihedral Angles (°) ** | |

| C-C-N-O (NO₂ twist) | ~0.5 |

Table 2: Predicted Electronic and Spectroscopic Properties

| Property | Predicted Value / Description |

| Dipole Moment | ~5.5 - 6.5 Debye |

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -3.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 eV |

| Mulliken Atomic Charges | |

| N (in NO₂) | ~ +0.60 e |

| O (in NO₂) | ~ -0.45 e |

| N (in oxazine ring) | ~ -0.30 e |

| Key IR Frequencies (cm⁻¹) | |

| N-H Stretch | ~3350-3400 |

| Asymmetric NO₂ Stretch | ~1520-1540 |

| Symmetric NO₂ Stretch | ~1340-1360 |

| C-O-C Stretch | ~1230-1250 |

Experimental Protocols

This section details the proposed experimental procedures for the synthesis and characterization of this compound.

Synthesis Protocol

The synthesis of 3,4-dihydro-2H-1,4-benzoxazines can be achieved through various methods, often involving the condensation of a 2-aminophenol derivative.[2][8] A plausible route for the target compound is the reaction of 2-amino-5-nitrophenol with 1,2-dibromoethane.

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 2-amino-5-nitrophenol (1.0 eq) in a suitable high-boiling polar aprotic solvent such as DMF or DMSO, add a base like potassium carbonate (K₂CO₃, 2.5 eq).

-

Addition of Reagent: While stirring vigorously, add 1,2-dibromoethane (1.1 eq) dropwise to the mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water. A solid precipitate is expected to form.

-

Purification: Collect the crude product by filtration, wash thoroughly with water, and dry under vacuum. Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Protocols

The structure and purity of the synthesized compound would be confirmed using standard spectroscopic and analytical techniques.[9][10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 or 500 MHz spectrometer using DMSO-d₆ or CDCl₃ as the solvent. Expected ¹H NMR signals would include distinct aromatic protons in the nitro-substituted ring, and two triplets corresponding to the -O-CH₂- and -N-CH₂- protons of the oxazine ring.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will be recorded to identify key functional groups. Characteristic peaks for the N-H stretch, aromatic C-H, asymmetric and symmetric NO₂ stretches, and the C-O-C ether linkage are expected as detailed in Table 2.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula (C₈H₈N₂O₃) by determining the accurate mass of the molecular ion peak.

-

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) will be performed to determine the melting point, polymerization behavior (if any), and thermal stability of the compound.[12]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

Computational Workflow

The following diagram illustrates the proposed workflow for the theoretical analysis of the target molecule.

Synthetic and Characterization Workflow

This diagram outlines the logical flow from chemical synthesis to final characterization.

Hypothetical Biological Signaling Pathway

Nitroaromatic compounds often exert biological effects through reductive activation.[4] The following diagram proposes a hypothetical pathway where the benzoxazine derivative is activated by a nitroreductase enzyme, leading to a reactive intermediate that could induce cellular stress responses.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bulky 1,4-benzoxazine derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection of nitro-aromatics using C 5 N 2 as an electrochemical sensor: a DFT approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05600K [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]

- 9. [PDF] Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine | Semantic Scholar [semanticscholar.org]

- 10. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

6-Nitro-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 6-nitro-3,4-dihydro-2H-1,4-benzoxazine, a nitroaromatic compound relevant in research and development. Due to its chemical nature, stringent adherence to safety protocols is imperative to mitigate potential risks. This document outlines the known hazards, recommended handling procedures, and the experimental basis for these precautions.

Physicochemical and Toxicological Data

A summary of the key physical, chemical, and toxicological properties of this compound is presented below. This information is compiled from various safety data sheets (SDS) and chemical databases.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₈N₂O₃ | [1] |

| Molar Mass | 180.16 g/mol | [1][2] |

| Appearance | Orange Powder | [3] |

| Melting Point | 117-122.5 °C | [2][3] |

| Boiling Point | 337.1 ± 42.0 °C (Predicted) | [2] |

| Density | 1.332 ± 0.06 g/cm³ (Predicted) | [2] |

| GHS Hazard Statements | H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][4][5] |

| GHS Precautionary Statements | P261, P264, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P312 | [6] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Acute Toxicity: The compound is classified as acutely toxic if swallowed.[1]

Irritation: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5]

Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.

| PPE Category | Item | Specifications |

| Engineering Controls | Chemical Fume Hood | All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure. |

| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards. |

| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation. |

| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[7] |

| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. |

| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood. |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and personal clothing. Wash hands thoroughly after handling. Avoid breathing dust or fumes. Use only with adequate ventilation.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing and reducing agents.

Experimental Protocols for Hazard Assessment

The hazard classifications for this compound are based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies relevant to the identified hazards.

Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

This method is designed to classify a substance into a toxicity category based on the LD₅₀ (median lethal dose).[7][8]

-

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the next step, allowing for classification with a minimal number of animal deaths.

-

Animal Model: Typically, young adult female rats are used.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

A group of animals (e.g., 3) is dosed with the starting concentration.

-

The animals are observed for a period of up to 14 days for signs of toxicity and mortality.

-

Depending on the outcome (number of animals that die or show signs of toxicity), the dose for the next group of animals is either increased or decreased, or the test is stopped.

-

-

Endpoint: The substance is classified into a GHS category based on the dose at which mortality or evident toxicity is observed.

In Vitro Skin Irritation (Based on OECD Guideline 439: Reconstructed Human Epidermis Test)

This in vitro method assesses the potential of a chemical to cause skin irritation.[1][9][10]

-

Principle: The test uses a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin. The test chemical is applied to the surface of the RhE tissue, and cell viability is measured to determine irritation potential.

-

Procedure:

-

The test chemical is applied topically to the RhE tissue for a defined period (e.g., 60 minutes).

-

After exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours).

-

Cell viability is assessed using a cell viability assay, most commonly the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, which is then quantified spectrophotometrically.

-

-

Endpoint: If the mean tissue viability is reduced to ≤ 50% of the negative control, the chemical is classified as a skin irritant (GHS Category 2).

Acute Eye Irritation (Based on OECD Guideline 405)

This guideline describes the procedure for assessing acute eye irritation or corrosion.[2][11][12][13]

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control. The degree of irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

-

Procedure:

-

A weight-of-evidence analysis of existing data is performed first to avoid unnecessary animal testing.

-

If testing is necessary, a single animal is used in an initial test.

-

The substance is instilled into the conjunctival sac of one eye.

-

The eyes are examined at 1, 24, 48, and 72 hours after application, and ocular lesions are scored.

-

If a corrosive or severe irritant effect is not observed, the response is confirmed using up to two additional animals.

-

-

Endpoint: The classification of the substance is based on the severity and reversibility of the observed ocular lesions.

Visualized Workflows and Mechanisms

Safe Handling Workflow

The following diagram illustrates a generalized workflow for safely handling this compound in a laboratory setting.

Caption: A generalized workflow for the safe handling of this compound.

Toxicological Mechanism of Nitroaromatic Compounds

The toxicity of many nitroaromatic compounds is linked to the metabolic reduction of the nitro group. This process can lead to the formation of reactive intermediates and the generation of oxidative stress.[3][6][14][15][16]

Caption: The metabolic activation and resulting toxicity pathways for nitroaromatic compounds.

Emergency Procedures

First Aid Measures:

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention.[8]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[8]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Get medical attention.[8]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, alcohol-resistant foam.

-

Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx).

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.

-

Containment and Cleaning Up: Soak up with inert absorbent material. Keep in suitable, closed containers for disposal.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and adherence to all institutional and regulatory safety protocols. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.

References

- 1. siesascs.edu.in [siesascs.edu.in]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. delltech.com [delltech.com]

- 5. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. scielo.br [scielo.br]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. x-cellr8.com [x-cellr8.com]

- 11. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. oecd.org [oecd.org]

- 14. researchgate.net [researchgate.net]

- 15. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 16. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-nitro-3,4-dihydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its commercial availability, physicochemical properties, a representative synthesis protocol, and plausible biological mechanisms of action based on the broader class of nitroaromatic and benzoxazine compounds.

Commercial Suppliers and Physicochemical Properties

This compound is available from several commercial chemical suppliers. The table below summarizes key quantitative data obtained from these suppliers, providing a comparative overview for procurement and experimental planning.

| Supplier | Catalog Number | Purity | Appearance | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Thermo Scientific Chemicals (via Fisher Scientific) | AC158180500 | 97% | Not specified | C₈H₈N₂O₃ | 180.16 | 28226-22-4 |

| Santa Cruz Biotechnology | sc-222427 | ≥95% | Not specified | C₈H₈N₂O₃ | 180.16 | 28226-22-4 |

| CP Lab Chemicals | Not specified | min 98% | Not specified | C₈H₈N₂O₃ | 180.2 | 28226-22-4 |

| Sigma-Aldrich | Not specified | Not specified | Solid | C₈H₈N₂O₃ | 180.16 | 28226-22-4 |

Experimental Protocols

Representative Synthesis of a Nitro-Based Benzoxazine Monomer [1]

Materials:

-

Phenylsemicarbazide

-

para-Nitrophenol

-

Paraformaldehyde

-

1,4-Dioxane

-

Chloroform

-

1 N Sodium hydroxide solution

-

Distilled water

-

Acetone

Equipment:

-

500 mL three-necked round bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Thermometer

-

Vacuum oven

Procedure:

-

A mixture of phenylsemicarbazide (3 g, 19.84 mmol), para-nitrophenol (2.75 g, 19.84 mmol), and 1,4-dioxane is placed in a 500 mL three-necked round bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer.

-

The mixture is stirred at 100°C for 30 minutes.

-

Paraformaldehyde (1.191 g, 39.69 mmol) is then added, and the reaction is heated to 130°C for 40 minutes.

-

After cooling to room temperature, the product is washed multiple times with distilled water.

-

The washed product is then dissolved in 100 mL of chloroform and purified by washing with approximately 1 L of 1 N sodium hydroxide solution.

-

The solvent is evaporated in a vacuum oven.

-

The final product is recrystallized from an acetone/chloroform (2/1) mixture and dried at 110°C for 7 hours.

Plausible Biological Activity and Signaling Pathways